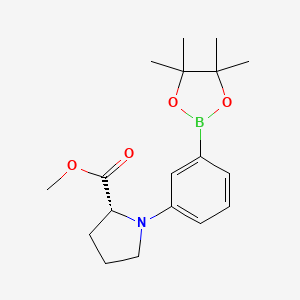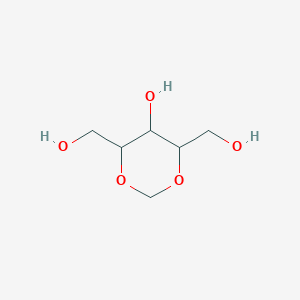
2,4-o-Methylidenepentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-o-Methylidenepentitol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{COCH}_3 + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{CH(OH)CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, often in a continuous flow reactor to ensure efficient conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of 2,4-dichloropentane.
Aplicaciones Científicas De Investigación
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Acts as a cryoprotectant in protein crystallography, helping to preserve the structure of proteins during freezing.
Medicine: Investigated for its potential use as a blood volume expander and in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and hydraulic fluids due to its viscosity and stability.
Mecanismo De Acción
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the transport of other molecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
2-Methyl-2,4-pentanediol:
1,2-Propanediol:
Uniqueness: 2,4-o-Methylidenepentitol is unique due to its specific molecular structure, which provides distinct chemical reactivity and physical properties. Its ability to act as both a solvent and a cryoprotectant makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
1822511-78-3 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
Clave InChI |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
SMILES canónico |
C1OC(C(C(O1)CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
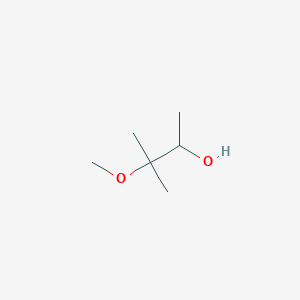
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)
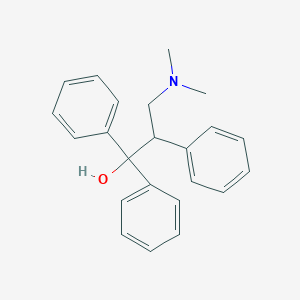
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)

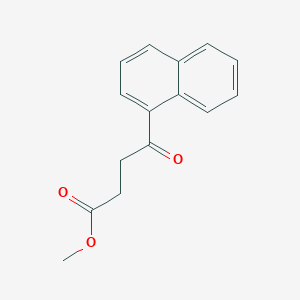
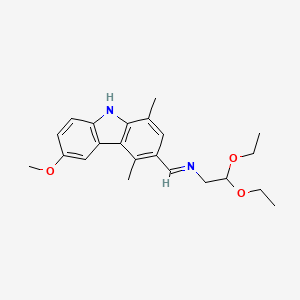
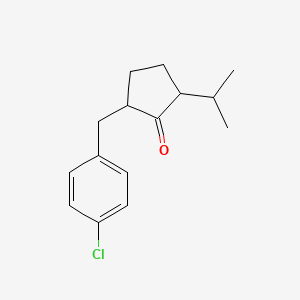
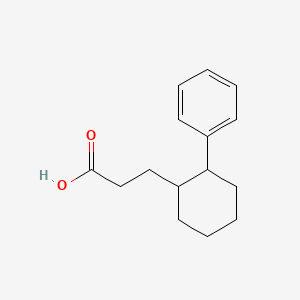
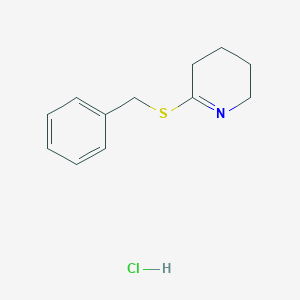
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
